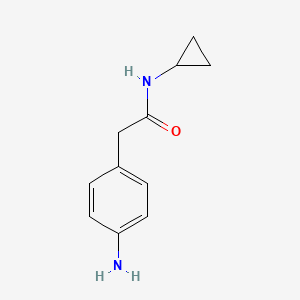

2-(4-Aminophenyl)-N-cyclopropylacetamide

Description

2-(4-Aminophenyl)-N-cyclopropylacetamide is a synthetic acetamide derivative characterized by a 4-aminophenyl group attached to an acetamide backbone and a cyclopropyl substituent on the nitrogen atom. It is primarily utilized as a laboratory chemical and intermediate in compound synthesis .

Properties

IUPAC Name |

2-(4-aminophenyl)-N-cyclopropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-3-1-8(2-4-9)7-11(14)13-10-5-6-10/h1-4,10H,5-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIWCNHOPDDPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588218 | |

| Record name | 2-(4-Aminophenyl)-N-cyclopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926205-00-7 | |

| Record name | 2-(4-Aminophenyl)-N-cyclopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-N-cyclopropylacetamide typically involves the reaction of 4-aminophenylacetic acid with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 2-(4-Aminophenyl)-N-cyclopropylacetamide may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-N-cyclopropylacetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Identifiers :

- CAS Number: 926205-00-7 (cited in and ) .

- Molecular Formula : C₁₁H₁₄N₂O.

- Hazards : Classified under GHS as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

Structurally related acetamide derivatives exhibit variations in substituents on the phenyl ring, acetamide chain, or cyclopropyl group, leading to differences in physicochemical properties, hazards, and biological activities. Below is a detailed comparison:

Structural Analogues and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| 2-(4-Aminophenyl)-N-cyclopropylacetamide | 926205-00-7 | C₁₁H₁₄N₂O | 190.25 g/mol | Base structure |

| N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide | 2803477-11-2 | C₁₃H₁₉N₃O | 233.31 g/mol | Dimethylamino group on acetamide chain |

| 2-[4-(2-Aminoethyl)phenoxy]-N-cyclopropylacetamide | 926200-66-0 | C₁₃H₁₈N₂O₂ | 234.30 g/mol | Phenoxy group and aminoethyl substituent |

| N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)acetamide | 1016493-56-3 | C₁₆H₁₇N₂O₂ | 270.33 g/mol | Methyl and methoxy substitutions on phenyl |

| 3-(4-Aminophenyl)-N-cyclopropylpropanamide | 698992-37-9 | C₁₂H₁₆N₂O | 204.27 g/mol | Propane backbone instead of acetate |

Note: Data compiled from .

Hazard Profiles

| Compound Name | GHS Classification | Key Hazards |

|---|---|---|

| 2-(4-Aminophenyl)-N-cyclopropylacetamide | H302, H315, H319, H335 | Oral toxicity, skin/eye irritation |

| N-(4-Aminophenyl)-N-cyclopropylacetamide | Not fully reported | Likely similar to base compound |

| 2-[4-(2-Aminoethyl)phenoxy]-N-cyclopropylacetamide | No data available | Insufficient information |

| N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)acetamide | No data available | Insufficient information |

Sources: .

Biological Activity

2-(4-Aminophenyl)-N-cyclopropylacetamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising an aminophenyl group linked to a cyclopropylacetamide moiety. Its molecular formula is with a molecular weight of 194.24 g/mol. The structural attributes contribute to its interaction with various biological targets, making it a subject of interest in drug design and development.

The biological activity of 2-(4-Aminophenyl)-N-cyclopropylacetamide is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate enzyme activity, influencing biochemical pathways involved in disease processes. The compound has shown promise in several areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially acting against a range of pathogens.

- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-(4-Aminophenyl)-N-cyclopropylacetamide. Comparative studies with similar compounds have highlighted key structural features that enhance efficacy:

| Compound | Key Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Aminophenyl)benzothiazole | Benzothiazole moiety | Antimicrobial |

| 2-(4-Aminophenyl)ethylamine | Ethylamine side chain | Biochemical probe |

The cyclopropylacetamide moiety in 2-(4-Aminophenyl)-N-cyclopropylacetamide is particularly noteworthy as it may confer unique pharmacokinetic properties compared to similar compounds.

Case Studies

- Antimicrobial Screening : A study investigated the antimicrobial efficacy of various derivatives, including 2-(4-Aminophenyl)-N-cyclopropylacetamide, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, suggesting potential therapeutic applications in treating infections.

- Anticancer Activity : In vitro studies demonstrated that the compound could inhibit the growth of specific cancer cell lines. The IC50 values obtained from these assays provide insight into its potency and potential as a chemotherapeutic agent.

- Enzyme Interaction Studies : Investigations into the binding affinity of 2-(4-Aminophenyl)-N-cyclopropylacetamide with target enzymes revealed competitive inhibition patterns, indicating its role as a potential lead compound for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.